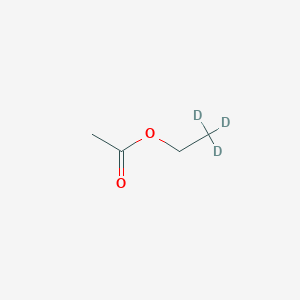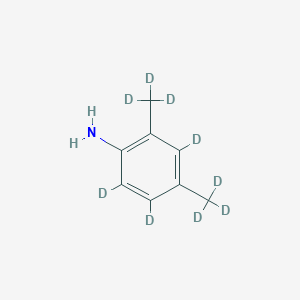
Ethyl-2,2,2-d3 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-2,2,2-d3 acetate is a deuterated form of ethyl acetate, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl-2,2,2-d3 acetate can be synthesized through the esterification of deuterated ethanol (ethyl-d3 alcohol) with acetic acid. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound can be produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of deuterated ethanol and acetic acid into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated under reflux, and the resulting ester is separated and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl-2,2,2-d3 acetate undergoes several types of chemical reactions, including hydrolysis, reduction, and transesterification.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce deuterated ethanol and acetic acid.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4), this compound can be reduced to deuterated ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: Deuterated ethanol and acetic acid.
Reduction: Deuterated ethanol.
Transesterification: A different ester and deuterated ethanol.
Aplicaciones Científicas De Investigación
Ethyl-2,2,2-d3 acetate is widely used in scientific research due to its isotopic labeling, which makes it an excellent tracer in various studies. Some of its applications include:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mecanismo De Acción
The mechanism of action of ethyl-2,2,2-d3 acetate is primarily related to its role as a deuterated compound. In biochemical and metabolic studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within a system. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, making it easier to identify and quantify the compound in complex mixtures.
Comparación Con Compuestos Similares
Ethyl-2,2,2-d3 acetate is unique due to its deuterium labeling, which distinguishes it from non-deuterated esters such as ethyl acetate. Similar compounds include:
Ethyl acetate: The non-deuterated form, commonly used as a solvent in various applications.
Methyl-d3 acetate: Another deuterated ester, where the methyl group is labeled with deuterium.
Butyl-d3 acetate: A deuterated ester with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in analytical and research applications.
Propiedades
Fórmula molecular |
C4H8O2 |
|---|---|
Peso molecular |
91.12 g/mol |
Nombre IUPAC |
2,2,2-trideuterioethyl acetate |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3 |
Clave InChI |
XEKOWRVHYACXOJ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])COC(=O)C |
SMILES canónico |
CCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)





![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)


![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)




